(R)-2-amino-2-cyclohexylacetic acid hydrochloride

Descripción general

Descripción

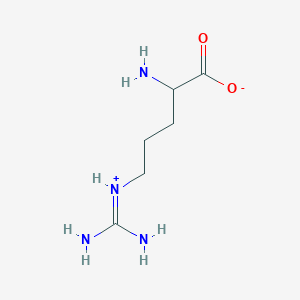

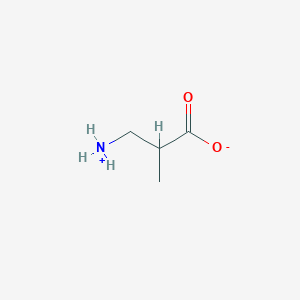

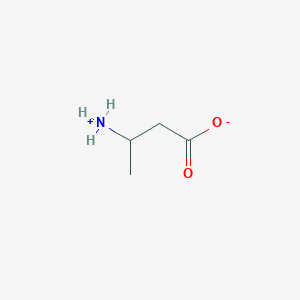

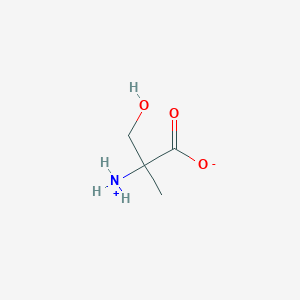

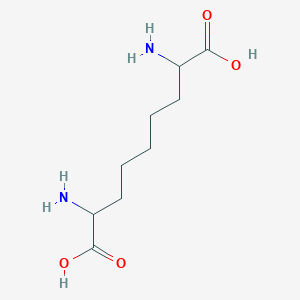

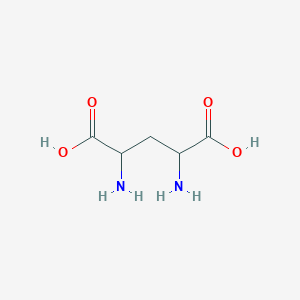

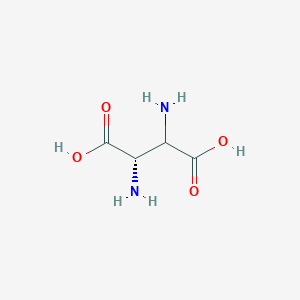

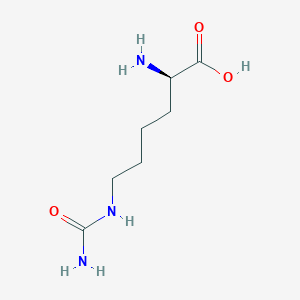

“®-2-amino-2-cyclohexylacetic acid hydrochloride” is likely a derivative of cyclohexylacetic acid, which is an organic compound containing a cyclohexyl moiety and an acetic acid moiety. The “R” denotes the configuration of the chiral center, indicating that it’s an enantiomer. The “2-amino” suggests the presence of an amine group, and “hydrochloride” indicates it’s a salt form, which is often used to increase the stability of compounds .

Molecular Structure Analysis

The molecular structure of this compound would consist of a cyclohexane ring (from the cyclohexyl part), a two-carbon chain extending from one carbon of the ring (from the acetic acid part), and an amine group attached to the alpha carbon next to the carboxylic acid group .Chemical Reactions Analysis

As an amino acid derivative, this compound could participate in reactions typical of amines and carboxylic acids. The amine group can act as a nucleophile in substitution reactions or can be protonated under acidic conditions. The carboxylic acid can react with bases to form a carboxylate, or with alcohols to form esters .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of an amine and a carboxylic acid could allow for intermolecular hydrogen bonding, impacting its solubility and melting point. The cyclohexyl group could contribute to hydrophobic interactions .Aplicaciones Científicas De Investigación

Hydrophilic Interaction Chromatography

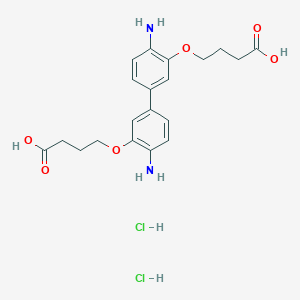

Hydrophilic interaction chromatography (HILIC) is a valuable alternative to reversed-phase liquid chromatography for separating polar, weakly acidic, or basic samples. This technique utilizes polar columns in aqueous-organic mobile phases rich in organic solvents, such as acetonitrile, enhancing ionization in mass spectrometry compared to traditional methods. HILIC is particularly effective for separating peptides, proteins, oligosaccharides, drugs, metabolites, and various natural compounds, offering complementary selectivity to reversed-phase and other chromatographic modes. This makes HILIC an attractive option for two-dimensional applications in analytical chemistry, providing insights into the properties of stationary phases and the effects of sample structure and temperature on separation (Jandera, 2011).

Ninhydrin Reaction for Amino Acid Analysis

The ninhydrin reaction, discovered by Siegfried Ruhemann in 1910, is a cornerstone in the analysis of amino acids, peptides, and proteins across various scientific disciplines. This reaction forms a distinctive purple dye, Ruhemann's purple, with primary amino groups, facilitating the detection, isolation, and analysis of compounds in agricultural, biomedical, and nutritional sciences. The versatility of the ninhydrin reaction, along with adaptations for specialized analytical needs, underscores its enduring value in biochemical research (Friedman, 2004).

Amino Acids as Chiral Auxiliaries

Amino acids and amino acid amides serve as chiral auxiliaries in cyanuric chloride-based chiral derivatizing agents, facilitating the enantioseparation of various compounds by liquid chromatography. This approach, critical for the pharmaceutical industry's control of enantiomeric purity, relies on the synthesis of diastereomers and their subsequent chromatographic separation. The use of amino acids in this context highlights their role in developing methods for the indirect resolution of chiral compounds, demonstrating the breadth of their application in scientific research (Batra & Bhushan, 2014).

Spin Label Amino Acid TOAC in Peptide Studies

The paramagnetic amino acid TOAC, a spin label probe incorporated into peptides via a peptide bond, is pivotal in analyzing peptide backbone dynamics and secondary structure. TOAC's rigid nature and direct attachment to the peptide backbone allow for detailed studies using EPR spectroscopy and other physical techniques. This research illuminates the interaction of peptides with membranes, proteins, and nucleic acids, offering insights into peptide structure and function that are crucial for understanding various pathological states (Schreier et al., 2012).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

(2R)-2-amino-2-cyclohexylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c9-7(8(10)11)6-4-2-1-3-5-6;/h6-7H,1-5,9H2,(H,10,11);1H/t7-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMUIOFNZAZPFFT-OGFXRTJISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[C@H](C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70712345 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-2-amino-2-cyclohexylacetic acid hydrochloride | |

CAS RN |

61367-40-6 | |

| Record name | (2R)-Amino(cyclohexyl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70712345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.